molecular formula C26H56O4Si B14229343 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL CAS No. 500902-79-4

3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL

Cat. No.: B14229343
CAS No.: 500902-79-4
M. Wt: 460.8 g/mol
InChI Key: NEUIEQPPSPWXSX-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is an organic compound with the molecular formula C26H54O4Si. This compound is notable for its unique structure, which includes a triethoxysilyl group attached to a hexadecanol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL typically involves the reaction of 3,7,11,15-Tetramethylhexadecan-1-ol with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as platinum or palladium, is common to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various silyl ethers or other substituted derivatives.

Scientific Research Applications

3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is used in the study of cell membrane interactions and as a labeling agent in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL involves its interaction with various molecular targets. The triethoxysilyl group allows the compound to form strong bonds with silicon-based materials, making it useful in surface modification and material science. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: Similar in structure but lacks the triethoxysilyl group.

    3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Contains a double bond, making it more reactive in certain chemical reactions.

    1-Hexadecanol, 3,7,11,15-tetramethyl-: Similar backbone but without the triethoxysilyl group.

Uniqueness

3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with silicon-based materials. This makes it particularly valuable in applications involving surface modification and material science.

Properties

CAS No.

500902-79-4

Molecular Formula

C26H56O4Si

Molecular Weight

460.8 g/mol

IUPAC Name

3,7,11,15-tetramethyl-1-triethoxysilylhexadecan-3-ol

InChI

InChI=1S/C26H56O4Si/c1-9-28-31(29-10-2,30-11-3)22-21-26(8,27)20-14-19-25(7)18-13-17-24(6)16-12-15-23(4)5/h23-25,27H,9-22H2,1-8H3

InChI Key

NEUIEQPPSPWXSX-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)(OCC)OCC

Origin of Product

United States

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